1-{[(4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its structure includes:
- A pyridazinone core (6-oxo-1,6-dihydropyridazine) at position 2.
- An N-phenyl carboxamide substituent.
- A [(4-methylphenyl)carbamoyl]methyl side chain at position 1.
Its synthesis involves coupling reactions, such as HATU-mediated amide bond formation or alkylation of pyridazinone intermediates .
Properties
IUPAC Name |
1-[2-(4-methylanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14-7-9-16(10-8-14)21-18(25)13-24-19(26)12-11-17(23-24)20(27)22-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,25)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPHWPHWWJYXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs, their substituents, and physicochemical properties:
Key Findings from Research
b) Bioactivity Trends
- Fluorine and Methoxy Groups : Fluorine at the phenyl ring (e.g., compound 19) enhances target binding via electronegativity, while methoxy groups improve metabolic stability .
c) Physicochemical Properties
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